Octaethylene glycol monodecyl ether

Catalog No.
S1906668
CAS No.
24233-81-6
M.F
C26H54O9
M. Wt
510.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol monodecyl ether

CAS Number

24233-81-6

Product Name

Octaethylene glycol monodecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C26H54O9

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3

InChI Key

UJMHIOBAHVUDGS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Octaethylene glycol monodecyl ether (C10E8, CAS 24233-81-6) is a highly pure, nonionic polyoxyethylene alkyl ether surfactant characterized by a ten-carbon hydrophobic tail and an eight-unit ethylene oxide hydrophilic head. This specific structural balance imparts a relatively high hydrophilic-lipophilic balance (HLB), excellent water solubility, and a critical micelle concentration (CMC) of approximately 0.35 g/L at 25 °C [1]. In procurement contexts, C10E8 is primarily sourced for its mild, non-denaturing solubilization properties, rapid adsorption kinetics, and exceptionally high thermal stability compared to shorter-head analogs. It serves as a critical reagent in membrane protein structural biology, high-temperature industrial formulations, and rapid liposomal permeabilization assays where precise phase behavior and kinetic control are required [1].

Substituting C10E8 with closely related in-class alternatives frequently results in process failure due to distinct phase and partitioning behaviors. Replacing C10E8 with shorter-head analogs like C10E6 drastically lowers the cloud point from 85 °C to 62 °C, causing premature liquid-liquid phase separation in high-temperature formulations [1]. Conversely, substitution with longer-tail variants like C12E8 or harsher detergents like DDM alters membrane partitioning dynamics, destroying the selective pre-extraction capability required to enrich target membrane proteins prior to affinity chromatography [2]. Furthermore, utilizing common ionic surfactants (e.g., SDS) instead of C10E8 for vesicle permeabilization introduces electrostatic flip-flop penalties that slow membrane leakage kinetics by two orders of magnitude, rendering them unsuitable for rapid viral inactivation or time-sensitive liposomal assays[3].

Extended Thermal Processing Window via Elevated Cloud Point

In comparative light scattering studies at 10 g/L, C10E8 demonstrates a significantly higher threshold for liquid-liquid phase separation compared to shorter-head analogs. While C10E6 clouds out at 62 °C, C10E8 maintains an isotropic solution up to 85 °C[1].

Evidence DimensionCloud Point (at 10 g/L in water)
Target Compound Data85 °C
Comparator Or Baseline62 °C (C10E6) and 60 °C (C8E5)
Quantified Difference+23 °C extension in thermal stability window over C10E6
Conditions10 g/L aqueous solution, static/dynamic light scattering

Procuring C10E8 prevents premature phase separation in high-temperature industrial formulations or heat-sterilization protocols where C10E6 would fail.

Selective Membrane Protein Enrichment via Differential Solubilization

C10E8 exhibits unique partitioning properties that allow for the selective pre-extraction of crude membrane vesicles. When applied at 1.0%, C10E8 solubilizes background proteins while leaving up to 85% of the target di-tripeptide transport protein (DtpT) intact within the membrane, achieving a 10-fold enrichment prior to final solubilization with DDM [1].

Evidence DimensionTarget Protein (DtpT) Retention during Pre-extraction
Target Compound DataUp to 85% retention (yielding ~10-fold enrichment)
Comparator Or BaselineDDM (n-dodecyl-β-D-maltoside) (solubilizes nearly all proteins, 0-fold enrichment)
Quantified Difference10-fold enrichment of target protein prior to affinity chromatography
Conditions1.0% surfactant concentration, crude membrane vesicles, 30 min incubation at 4 °C

Allows structural biologists to drastically simplify downstream purification of challenging membrane proteins by selectively clearing background contaminants first.

Accelerated Lipid Bilayer Permeabilization Kinetics

When interacting with small unilamellar vesicles (SUVs), the nonionic C10E8 circumvents the electrostatic flip-flop penalties that hinder ionic surfactants. At equivalent scaled concentrations relative to their CMC, C10E8 induces complete dye release from SUVs two orders of magnitude faster than anionic (SDS) or cationic (CPC) alternatives [1].

Evidence DimensionRate of Membrane Leakage / Dye Release
Target Compound Data100x faster permeabilization kinetics
Comparator Or BaselineSDS and CPC (Ionic surfactants)
Quantified DifferenceTwo orders of magnitude faster dye release
ConditionsNegatively charged SUVs (0.3–40 μM), fluorophore calcein release assay

Critical for procuring reagents for rapid viral envelope disruption or time-sensitive liposomal drug release assays.

Mixed Diffusion-Barrier Adsorption for Dynamic Surface Tension

Dynamic surface tension (DST) analysis reveals that C10E8 shifts from purely diffusion-controlled to mixed diffusion-barrier controlled adsorption kinetics at elevated premicellar concentrations. This contrasts with C12E4 and C12E6, which remain strictly diffusion-controlled across their premicellar range, altering the short-time DST profiles critical for rapid interface stabilization [1].

Evidence DimensionRate-Limiting Adsorption Mechanism
Target Compound DataMixed diffusion-barrier controlled (at higher premicellar concentrations)
Comparator Or BaselineC12E4 and C12E6 (purely diffusion-controlled)
Quantified DifferenceSignificant energy barrier effect on overall adsorption rate for C10E8
ConditionsShort-time dynamic surface tension via pendant-bubble apparatus

Dictates surfactant selection in high-speed coating and aerosol applications where millisecond-scale surface tension reduction is the primary performance metric.

High-Temperature Industrial and Agrochemical Formulations

Because C10E8 maintains an isotropic solution up to 85 °C, it is the preferred nonionic surfactant for formulations that undergo heat sterilization, steam-heat treatment, or high-temperature processing. Substituting with C10E6 or C8E5 would result in phase separation (clouding) at 62 °C and 60 °C, respectively, leading to formulation instability[1].

Pre-Extraction Workflows for Membrane Protein Purification

In structural biology, C10E8 is highly effective as a pre-extraction agent for crude membrane vesicles. By selectively solubilizing background contaminants while leaving specific target proteins intact in the lipid bilayer, it enables up to a 10-fold enrichment. This makes C10E8 an essential precursor step before final solubilization with harsher detergents like DDM [2].

Rapid Viral Inactivation and Liposomal Assays

For diagnostic assays or sterilization protocols requiring the rapid permeabilization of lipid envelopes, C10E8 is vastly superior to standard ionic surfactants like SDS. Its ability to induce membrane leakage 100 times faster ensures rapid assay turnaround times and more efficient viral envelope disruption without the electrostatic flip-flop penalties of charged detergents [3].

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

510.37678330 Da

Monoisotopic Mass

510.37678330 Da

Heavy Atom Count

35

Other CAS

24233-81-6

Wikipedia

3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol

Dates

Last modified: 08-16-2023

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